molecular formula C3H8N2O2 B154884 (R)-2,3-Diaminopropanoic acid CAS No. 1915-96-4

(R)-2,3-Diaminopropanoic acid

Cat. No. B154884
CAS RN: 1915-96-4
M. Wt: 104.11 g/mol
InChI Key: PECYZEOJVXMISF-UWTATZPHSA-N
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Description

(R)-2,3-Diaminopropanoic acid, also known as L-threo-3-amino-2-hydroxy-4-(methylthio)butyric acid (L-threo-ATPB), is a non-proteinogenic amino acid. It is an important intermediate in the biosynthesis of methionine and threonine in plants and microorganisms. In recent years, (R)-2,3-Diaminopropanoic acid has gained attention for its potential as a chiral building block in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Biological Significance and Synthetic Approaches

(R)-2,3-Diaminopropanoic acid plays a crucial role in various scientific fields. It serves as a key structural fragment in biologically active compounds, contributing to their biological significance. This amino acid and its derivatives, such as esters and amides, have gained attention for their roles in organic chemistry and biochemistry. Their applications include being part of the environmentally safe production of hydrogen for fuel cells, acting as a selective carrier of CO2 through gel membranes, and even in food chemistry as an inhibitor of polyphenol oxidase and enhancer of Maillard browning (Viso et al., 2011).

Expedient Synthesis

The synthesis of racemic 2,3-diaminopropanoic acid derivatives has been achieved through conjugate addition of amines to dehydroalanine derivatives. This method enables differentiation of the two amine groups in substituted 2,3-diaminopropanoic acids and is suitable for incorporating substituted β-amino amino acid units within peptides (Choi & Harold, 1995).

Enantiomerically Pure Synthesis

The synthesis of enantiomerically pure 2,3-diamino acids has been achieved through chiral imidazolidin-2-ones. This approach allows for the production of both (R)- and (S)-2,3-diaminopropanoic acid, highlighting the compound's versatility in synthetic applications (Cardillo et al., 1991).

Quantitative Analysis in Food

(R)-2,3-Diaminopropanoic acid has been analyzed in food sources like grass pea (Lathyrus sativus) using methods like capillary zone electrophoresis. This quantification is important for understanding its concentration and impact on food safety and quality (Arentoft & Greirson, 1995).

Biosynthesis and Metabolic Pathways

The biosynthesis of L-2,3-diaminopropanoic acid has been studied in microbial metabolites. Understanding its biosynthetic pathways is crucial for potential applications in biotechnology and pharmacology (Baan et al., 1985).

Asymmetric Synthesis

The asymmetric synthesis of 2,3-diamino acids via Mannich reaction has been achieved with high yields and excellent enantiomeric excesses. This method is significant for producing 3-aryl-2,3-diaminopropanoic acids with precise stereochemical control (Zhang et al., 2008).

properties

IUPAC Name

(2R)-2,3-diaminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECYZEOJVXMISF-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348547
Record name (R)-2,3-Diaminopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2,3-Diaminopropanoic acid

CAS RN

1915-96-4
Record name (R)-2,3-Diaminopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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